4,6-Dichloro-5-iodopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Insecticide Development

Scientific Field: Pesticide Science

Application Summary: “4,6-Dichloro-5-iodopyrimidine” is used in the synthesis of a novel insecticide called Benzpyrimoxan.

Methods of Application: The compound was synthesized by exploring various compounds with reference to heterocyclic derivatives.

Results or Outcomes: Benzpyrimoxan had low adverse effects on pollinators and beneficial arthropods.

Energetic Materials

Scientific Field: Energetic Materials

Application Summary: “4,6-Dichloro-5-iodopyrimidine” is used in the preparation of advanced fused bistetrazole-based primary explosives.

Methods of Application: The materials have been obtained through a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine.

Results or Outcomes: Among the target compounds, organic salts exhibit higher detonation velocities and lower sensitivities than traditional high energy explosive RDX.

Synthesis of Decorated Diazines

Scientific Field: Medicinal Chemistry

Application Summary: “4,6-Dichloro-5-iodopyrimidine” is used in the synthesis of decorated diazines, which are pharmacologically active.

Methods of Application: The synthesis starts from 4,6-dichloro-5-methoxypyrimidine

Results or Outcomes: The synthesized diazines have shown a wide range of biological activities, making them valuable in various therapeutic disciplines.

Synthesis of Fused Pyrimidines

Scientific Field: Organic Chemistry

Synthesis of N-Heterocyclic Systems

Application Summary: “4,6-Dichloro-5-iodopyrimidine” is used in the synthesis of N-heterocyclic systems.

Suppression of Nitric Oxide Production

Scientific Field: Biochemistry

Application Summary: “4,6-Dichloro-5-iodopyrimidine” is used in the suppression of nitric oxide production.

Results or Outcomes: The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine.

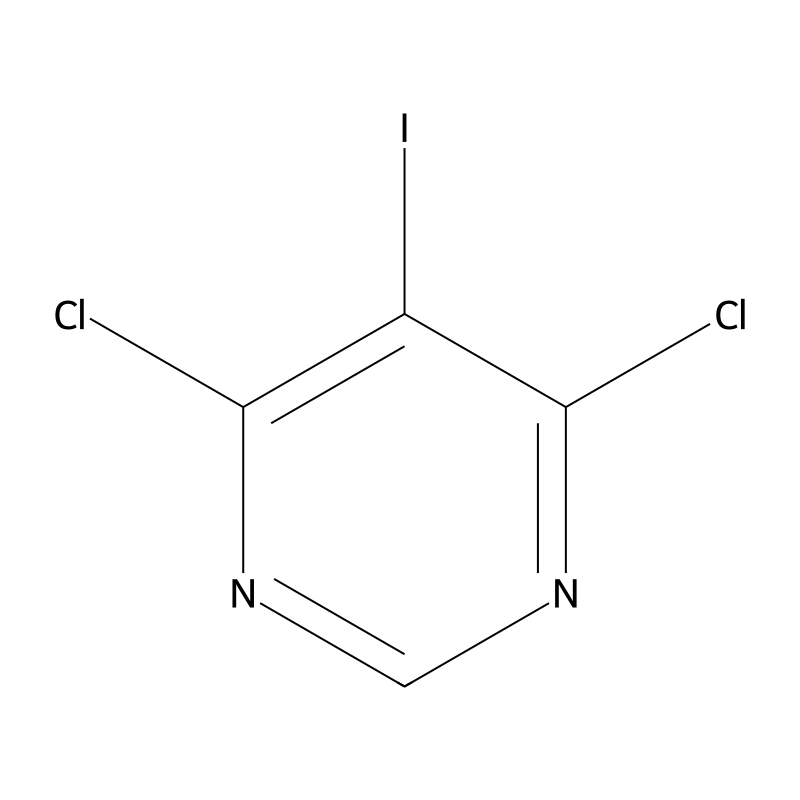

4,6-Dichloro-5-iodopyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and one iodine atom at the 5 position. This molecular structure contributes to its unique chemical properties and reactivity. The compound has a molecular formula of CHClI N and a molecular weight of approximately 227.88 g/mol .

The synthesis of 4,6-Dichloro-5-iodopyrimidine can be achieved through several methods:

- Halogenation: Starting from a pyrimidine precursor, halogenation can introduce chlorine and iodine atoms at specific positions.

- Metalation followed by halogen exchange: This involves metalating the pyrimidine ring and subsequently replacing existing halogens with iodine or chlorine using appropriate reagents.

- Reactions with iodine sources: Direct reactions with iodine-containing compounds can also yield this compound through electrophilic substitution methods .

4,6-Dichloro-5-iodopyrimidine serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to act as a building block for more complex molecules with potential biological activities . Additionally, it may be utilized in research settings for studying pyrimidine derivatives' reactivity and properties.

Interaction studies involving 4,6-Dichloro-5-iodopyrimidine focus on its reactivity with various nucleophiles and electrophiles. These interactions can provide insights into its potential applications in drug development and materials science. Understanding these interactions is crucial for predicting the behavior of this compound in biological systems and synthetic pathways .

Several compounds share structural similarities with 4,6-Dichloro-5-iodopyrimidine. Here are some notable examples:

The uniqueness of 4,6-Dichloro-5-iodopyrimidine lies in its combination of both chlorine and iodine substituents on the pyrimidine ring, which may enhance its reactivity compared to other similar compounds.

4,6-Dichloro-5-iodopyrimidine (CAS 1137576-38-5) is a halogen-substituted heterocyclic compound with the molecular formula C$$4$$HCl$$2$$IN$$_2$$ and a molecular weight of 274.87 g/mol. Its IUPAC name derives from the pyrimidine ring system, where nitrogen atoms occupy positions 1 and 3, while chlorine atoms are located at positions 4 and 6, and an iodine atom at position 5 (Figure 1). The systematic numbering follows the pyrimidine ring convention, prioritizing the lowest possible set of locants for substituents.

Table 1: Key structural properties of 4,6-dichloro-5-iodopyrimidine

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C$$4$$HCl$$2$$IN$$_2$$ | |

| Molecular weight | 274.87 g/mol | |

| XLogP3 | 2.8 | |

| Topological polar surface area | 25.8 Ų |

Spectroscopic characterization reveals distinct features:

- Nuclear magnetic resonance (NMR): $$^1$$H NMR typically shows a singlet at δ 8.90 ppm for the C2 proton, absent of coupling due to symmetry.

- Infrared (IR) spectroscopy: Strong absorptions at 680 cm$$^{-1}$$ (C-Cl stretch) and 560 cm$$^{-1}$$ (C-I stretch).

- Mass spectrometry: Molecular ion peak at m/z 273.856 (calculated for C$$4$$HCl$$2$$IN$$_2$$).

Historical Context in Heterocyclic Chemistry

The compound emerged as part of broader efforts to functionalize pyrimidines for pharmaceutical applications. Early synthetic routes focused on halogenation strategies:

Key milestones:

- Regioselective halogenation: Mosrin and Knochel (2009) demonstrated that TMPMgCl·LiCl and TMP$$2$$Zn·2MgCl$$2$$·2LiCl enable precise metalation of chloropyrimidines at position 5, facilitating subsequent iodination.

- Scalable synthesis: Patents (e.g., CN102936224A) optimized dichlorination-iodination sequences using POCl$$_3$$ and NaI in dichloroethane, achieving yields >83%.

- Pharmaceutical applications: A 2021 patent highlighted its use as a precursor for tricyclic RET kinase inhibitors, underscoring its role in cancer drug development.

Table 2: Evolution of synthetic methodologies

The compound’s structural versatility enabled breakthroughs in: